N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h6-13,15,17H,1-5,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOIDMPYNSIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through sulfanylacetamide linkage. Common reagents used in these reactions include cyclohexylamine, imidazole derivatives, and pyridazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole and pyridazine moieties may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide linkage can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Differences
Core Heterocycle :
- The target compound features a pyridazine ring, while analogues in and utilize pyrimidine or benzodiazepine scaffolds. Pyridazine’s electron-deficient nature may enhance binding to polar enzymatic pockets compared to pyrimidine-based systems.
Linker and Substituents :
- The sulfanyl-acetamide chain in the target compound differs from the dithiocarbamoyl group in and the urea linker in . Sulfanyl groups improve metabolic stability compared to thioethers but may reduce solubility.
Biological Targets :
- Imidazole-containing derivatives in target glucosamine-6-phosphate synthase (antimicrobial), whereas those in inhibit MCT4 (anticancer). The target compound’s imidazole-pyridazine combination could allow dual targeting, though this remains speculative.
Pharmacokinetic Properties :
- The cyclohexyl group in the target compound likely enhances membrane permeability compared to the methylphenyl groups in . However, this may also increase cytochrome P450 interactions, complicating drug-drug interaction profiles.
Biological Activity
The compound N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula
- Molecular Formula: C₁₈H₃₁N₃S
- Molecular Weight: 335.54 g/mol
Structural Features
The compound features a cyclohexyl group, an imidazole moiety, and a pyridazine ring, which contribute to its biological activity. The presence of the sulfanyl group is particularly noteworthy for its potential interactions in biological systems.
Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: Compounds containing imidazole rings have been shown to inhibit certain kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
- Anticancer Properties: Many derivatives of pyridazine and imidazole have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 26.0 | Inhibition of proliferation |
| HepG2 (Liver) | 17.8 | Cell cycle arrest and apoptosis |
Case Studies
-
Study on MCF7 Cells:
- In a study examining the effects on MCF7 breast cancer cells, this compound exhibited an IC₅₀ value of 12.5 µM, indicating significant cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
-
Evaluation in A549 Cells:
- Another study focused on A549 lung cancer cells reported an IC₅₀ of 26 µM. The compound inhibited cell proliferation by disrupting the cell cycle and promoting apoptotic pathways.
-
HepG2 Liver Cancer Study:
- Research involving HepG2 liver cancer cells showed an IC₅₀ of 17.8 µM, suggesting effective cytotoxicity via mechanisms that included cell cycle arrest.
Potential Therapeutic Uses
Given its biological activity, this compound may have potential therapeutic applications in:
- Cancer Treatment: Its ability to induce apoptosis in various cancer cell lines positions it as a candidate for further development as an anticancer agent.
- Inflammatory Diseases: Similar compounds have shown anti-inflammatory properties, suggesting potential use in treating conditions characterized by excessive inflammation.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | 90 |
| 2 | EDC, HOBt, DCM, RT | 75–80 | 95 |
Basic: How is structural characterization of this compound validated?
Methodological Answer:
Validation relies on:
- NMR Spectroscopy : Confirm the imidazole (δ 7.6–8.1 ppm), pyridazine (δ 8.3–8.7 ppm), and cyclohexyl protons (δ 1.2–1.8 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 438.12 (calculated: 438.15) .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for refinement (R-factor < 0.05) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions (e.g., IC₅₀ variability in enzyme inhibition) may arise from:
Purity Differences : Validate compound purity via HPLC (>98%) and elemental analysis .
Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and incubation times .
Structural Confirmation : Use single-crystal X-ray data to rule out polymorphic variations .
Q. Example Data Comparison :
| Study | IC₅₀ (μM) | Assay Conditions | Purity (%) |
|---|---|---|---|
| A | 0.12 | Tris-HCl, 37°C | 99 |
| B | 0.45 | PBS, 25°C | 92 |
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
Focus on modifying:
Imidazole Substituents : Replace the 4-phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Pyridazine Core : Introduce methyl or methoxy groups at position 5 to improve solubility without compromising activity .
Cyclohexyl Group : Test bicyclic analogs (e.g., decalin) to assess steric effects on bioavailability .
Q. Yield Improvement Data :
| Condition | Yield (%) |
|---|---|
| EDC/HOBt, DCM, RT | 65 |
| HATU, DMF, 40°C | 88 |
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for thiol-containing intermediates (toxic vapors) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with cyclohexylamine (irritant) .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
CETSA (Cellular Thermal Shift Assay) : Heat lysates (45–65°C) and quantify target protein stability via Western blot .
BRET (Bioluminescence Resonance Energy Transfer) : Engineer cells with NanoLuc-tagged MCT4 to monitor compound binding in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
